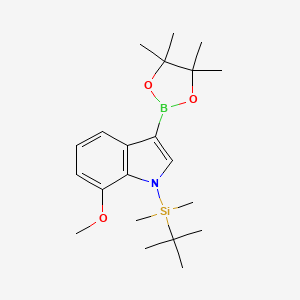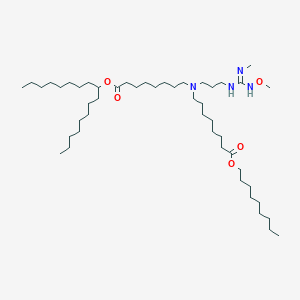
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde is an organic compound with the molecular formula C9H7Br2O. It is a brominated derivative of acrylaldehyde, characterized by the presence of two bromine atoms attached to the phenyl and acrylaldehyde moieties. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde typically involves the bromination of 2-bromobenzaldehyde followed by a condensation reaction. One common method involves dissolving 2-bromobenzaldehyde in tetrahydrofuran under an argon atmosphere and cooling it in an ice bath. Acetaldehyde and sodium hydroxide are then added to the solution, and the reaction is allowed to proceed for several hours. The crude product is purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form bioactive compounds.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3-(2-Bromophenyl)acrylaldehyde: Similar in structure but lacks the second bromine atom on the acrylaldehyde moiety.
2-Bromo-3-phenylacrylaldehyde: Similar but with only one bromine atom on the phenyl ring.
2-Bromo-3-(4-bromophenyl)acrylaldehyde: Similar but with the bromine atom on the para position of the phenyl ring.
Uniqueness
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its biological activity.
Propriétés
Formule moléculaire |
C9H6Br2O |
|---|---|
Poids moléculaire |
289.95 g/mol |
Nom IUPAC |
(Z)-2-bromo-3-(2-bromophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Br2O/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-6H/b8-5- |
Clé InChI |
OAWBDCKWBBOZGU-YVMONPNESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C(/C=O)\Br)Br |
SMILES canonique |
C1=CC=C(C(=C1)C=C(C=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline](/img/structure/B13359356.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide](/img/structure/B13359371.png)


![6-(4-Tert-butylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359380.png)

![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13359393.png)
![N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester](/img/structure/B13359396.png)




![2-Oxa-6-thia-7-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B13359422.png)
![Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13359434.png)
